9-([1,1'-Biphenyl]-2-yl)-9H-fluorene
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Overview
Description
9-(2-Phenylphenyl)-9H-fluorene is an aromatic hydrocarbon compound that features a fluorene core with a biphenyl substituent at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenylphenyl)-9H-fluorene typically involves the coupling of fluorene with a biphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with an aryl boronic acid under mild conditions . Another method involves the use of Grignard reagents, where a biphenyl magnesium bromide reacts with fluorene in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 9-(2-Phenylphenyl)-9H-fluorene may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
9-(2-Phenylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrofluorenes.
Substitution: Nitrofluorenes, halofluorenes.
Scientific Research Applications
9-(2-Phenylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 9-(2-Phenylphenyl)-9H-fluorene depends on its specific application. In electronic materials, its conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with specific molecular targets through π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound without the biphenyl substituent.
Biphenyl: A simpler aromatic compound with two connected benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
9-(2-Phenylphenyl)-9H-fluorene is unique due to its combination of a fluorene core and a biphenyl substituent, which imparts distinct electronic and structural properties. This combination enhances its stability and makes it suitable for specific applications in materials science and organic electronics .
Properties
CAS No. |
88180-19-2 |
---|---|
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(2-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-10-18(11-3-1)19-12-4-7-15-22(19)25-23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,25H |
InChI Key |
HGYTWUNGCWPCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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